molecular formula C9H9B B1281924 1-Bromo-2-(prop-1-en-2-yl)benzene CAS No. 7073-70-3

1-Bromo-2-(prop-1-en-2-yl)benzene

Cat. No.: B1281924
CAS No.: 7073-70-3
M. Wt: 197.07 g/mol
InChI Key: XAJLFMOXQLPTIL-UHFFFAOYSA-N
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Description

1-Bromo-2-(prop-1-en-2-yl)benzene, also known as 2-(2-bromophenyl)propene, is an organic compound with the molecular formula C9H9Br. It is a derivative of benzene, where a bromine atom and a prop-1-en-2-yl group are substituted at the 1 and 2 positions, respectively. This compound is primarily used in organic synthesis and research applications due to its reactivity and structural properties .

Scientific Research Applications

1-Bromo-2-(prop-1-en-2-yl)benzene is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials

Safety and Hazards

The safety information for 1-Bromo-2-(prop-1-en-2-yl)benzene includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(prop-1-en-2-yl)benzene can be synthesized through the dehydration of 2-(2-bromophenyl)propan-2-ol. The dehydration process involves the use of phthalic anhydride as a dehydrating agent. The reaction is typically carried out under reflux conditions in the presence of a solvent like benzene, with toluene-4-sulfonic acid and hydroquinone as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.

    Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-(2-bromophenyl)propane.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and a prop-1-en-2-yl group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJLFMOXQLPTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500055
Record name 1-Bromo-2-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-70-3
Record name 1-Bromo-2-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(prop-1-en-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of methyltriphenyl phosphonium bromide (108 g, 303 mmol) in THF (750 mL) at room temperature was added KOtBu (112.24 g, 303 mmol) in portions. After being stirred for 5 min, the reaction mixture was treated with 2′bromoacetophenone (50.3 g, 253 mmol). The reaction mixture was stirred for 3 hrs at room temperature then quenched with saturated ammonium chloride. Extracted 3× with Et2O and the combined organic layers were washed with brine, dried over MgSO4 and evaporated under vacuum. Purified by silica gel chromatography (100% petroleum ether) to give 43.8 g (88%) of 1-bromo-2-(prop-1-en-2-yl)benzene as a colorless oil.
Name
Quantity
112.24 g
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step Two
Quantity
108 g
Type
catalyst
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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